Azido-thalidomide is a synthetic analog of thalidomide, primarily used as a chemical probe in biological research. [] Its key feature is the replacement of a specific hydrogen atom in the phthalimide ring of thalidomide with an azido group (-N3). [] This modification allows for the utilization of “click chemistry” techniques, specifically the copper-catalyzed azide-alkyne cycloaddition reaction, to link Azido-thalidomide to various biomolecules or surfaces. [, ] This enables researchers to study the interactions and mechanisms of thalidomide within biological systems.
Azido-Thalidomide is classified as an organic azide, a group characterized by the presence of the azido functional group (-N₃). It is synthesized from Thalidomide through various chemical reactions that introduce the azido group. The compound is primarily utilized in scientific research to explore its potential therapeutic applications and to study its interactions with biological systems.
The synthesis of Azido-Thalidomide typically involves a multi-step process that can be summarized as follows:
Azido-Thalidomide retains the core structure of Thalidomide while incorporating an azido functional group. Its molecular formula can be represented as C₁₁H₈N₄O₄S, with a molecular weight of approximately 428.4 g/mol. The presence of the azido group alters its electronic properties and reactivity, which can be exploited in various chemical reactions.
Azido-Thalidomide undergoes several types of chemical reactions:
These reactions are facilitated by common reagents such as copper(I) iodide for click chemistry and reducing agents like hydrogen or hydrazine for reduction processes .
Azido-Thalidomide shares a similar mechanism of action with Thalidomide, primarily targeting cereblon (CRBN), a protein involved in the ubiquitin-proteasome degradation pathway.
Relevant data from studies indicate that Azido-Thalidomide retains significant biological activity comparable to Thalidomide while offering new avenues for chemical manipulation .
Azido-Thalidomide is primarily utilized in scientific research as a tool for:
Thalidomide’s journey from a notorious teratogen to a therapeutic cornerstone represents one of medicinal chemistry’s most dramatic transformations. Originally marketed in the 1950s as a sedative, its withdrawal due to severe birth defects led to decades of scientific reevaluation [1] [7]. The pivotal breakthrough came with the discovery of its efficacy in treating erythema nodosum leprosum (ENL) and multiple myeloma, reigniting interest in its molecular scaffolding [1] [5]. This spurred systematic structural optimization:
Azido-Thalidomide (chemical name: N-(4-Azidobutyl)-2-[[2-(2,6-dioxo-3-piperidinyl)-2,3-dihydro-1,3-dioxo-1H-isoindol-4-yl]oxy]acetamide) represents a purpose-built Cereblon (CRBN) ligand designed for chemical biology applications [3] [8]. Its architecture integrates three critical elements:
Table 1: Structural and Chemical Properties of Azido-Thalidomide
Property | Specification |
---|---|
Molecular Weight | 428.4 g/mol |
Formula | C19H20N6O6 |
Purity | ≥98% (HPLC) |
Solubility | DMSO, DMF (>10 mM) |
Functional Handle | Terminal azide (–N3) |
CRBN Affinity (Kd) | Comparable to thalidomide (~1–5 μM) |
Azido-Thalidomide’s azide group serves as a versatile conjugation node for synthesizing heterobifunctional degraders, notably Proteolysis-Targeting Chimeras (PROTACs) [6] [9]. Its significance in TPD includes:
Table 2: Key Applications of Azido-Thalidomide in TPD
Application | Mechanism | Outcome |
---|---|---|
PROTAC Synthesis | Click conjugation to POI ligands | Degraders for BRD4, STAT3, Sirt2 |
E3 Ligase Profiling | Competitive binding assays | Validation of CRBN specificity |
Ternary Complex Studies | Biophysical analysis of degrader assemblies | Optimization of linker length/composition |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7